molecular formula C11H15NO3S B14575749 2-[(Butylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-18-6

2-[(Butylsulfanyl)methyl]-4-nitrophenol

Cat. No.: B14575749
CAS No.: 61151-18-6
M. Wt: 241.31 g/mol
InChI Key: OUCLTUXAGVUUDO-UHFFFAOYSA-N
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Description

2-[(Butylsulfanyl)methyl]-4-nitrophenol is a nitrophenol derivative featuring a nitro group at the para position (C4) and a (butylsulfanyl)methyl group at the ortho position (C2). The butylsulfanyl moiety introduces a thioether linkage (-S-C4H9), distinguishing it from other nitrophenol derivatives that commonly bear imino (C=N) or substituted aromatic groups at the ortho position. This compound’s unique structure may influence its physicochemical properties, reactivity, and applications in fields such as organic synthesis, materials science, and pharmacology. This article provides a detailed comparison with structurally analogous compounds, emphasizing synthesis, spectroscopic behavior, crystallography, and biological activity.

Properties

CAS No.

61151-18-6

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(butylsulfanylmethyl)-4-nitrophenol

InChI

InChI=1S/C11H15NO3S/c1-2-3-6-16-8-9-7-10(12(14)15)4-5-11(9)13/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

OUCLTUXAGVUUDO-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Butylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Structural Features

The substituent at the ortho position of 4-nitrophenol defines the key structural differences among analogs:

Compound Name Substituent at C2 Key Structural Features Reference
2-[(Butylsulfanyl)methyl]-4-nitrophenol (Butylsulfanyl)methyl (-CH2-S-C4H9) Thioether linkage, aliphatic chain Target Compound
(E)-2-[(4-Fluorophenyl)iminomethyl]-4-nitrophenol Fluorophenyl-iminomethyl (-CH=N-C6H4F) Aromatic C=N, electron-withdrawing F
2-(Naphthalen-1-yliminomethyl)-4-nitrophenol Naphthyl-iminomethyl (-CH=N-C10H7) Extended aromatic system (naphthalene)
2-[(4-Methylphenyl)iminomethyl]-4-nitrophenol Methylphenyl-iminomethyl (-CH=N-C6H4CH3) Electron-donating methyl group
2-[(2-Hydroxyphenylimino)methyl]-4-nitrophenol Hydroxyphenyl-iminomethyl (-CH=N-C6H4OH) Intramolecular H-bonding potential

Key Observations :

  • Thioether vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic imino groups (e.g., fluorophenyl, naphthyl) enhance π-π interactions and stability, whereas the butyl chain may increase hydrophobicity .

Physicochemical Properties

Property This compound (Predicted) (E)-2-[(4-Fluorophenyl)iminomethyl]-4-nitrophenol 2-(Naphthalen-1-yliminomethyl)-4-nitrophenol
Molecular Weight ~255.3 g/mol 276.25 g/mol 292.29 g/mol
Melting Point Not reported 168–170°C 185–187°C
Solubility Low in water (hydrophobic butyl chain) Moderate in polar aprotic solvents (e.g., DMSO) Low (due to naphthyl group)
pKa (phenolic -OH) ~5.3 (nitrophenol backbone) 4.9 (fluorine enhances acidity) 5.1

Notes:

  • The thioether group in the target compound likely reduces solubility in polar solvents compared to imino derivatives .
  • Fluorinated analogs exhibit lower pKa due to electron-withdrawing effects .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Nitro group: Strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. Thioether (C-S): ~700–600 cm⁻¹ (target compound) vs. C=N stretch at ~1600 cm⁻¹ (imino analogs) .
  • NMR: Aromatic protons in imino derivatives resonate at δ 6.8–8.5 ppm, while the butyl chain in the target compound shows signals at δ 0.9–1.7 ppm (CH3, CH2) .
  • Crystallography: Imino derivatives (e.g., 2-[(4-methylphenyl)iminomethyl]-4-nitrophenol) form intramolecular O-H∙∙∙N hydrogen bonds, creating S(6) ring motifs . π-π interactions between aromatic rings (separation ~3.9 Å) stabilize crystal packing in naphthyl derivatives . The target compound’s thioether may disrupt such interactions, favoring hydrophobic packing.

Toxicity and Environmental Impact

  • Human Exposure: 4-Nitrophenol is detected in 90% of human urine samples (geometric mean: 0.64 µg/L), primarily from pesticide metabolism . Thioether analogs may persist longer in lipid-rich tissues.
  • Degradation: Aerobic biodegradation half-lives: 1–3 days for nitrophenols in soil . Thioethers may undergo slower microbial degradation compared to imino derivatives.
  • Environmental Presence: Nitrophenols are identified at 131 U.S. Superfund sites, with 2- and 4-nitrophenol production linked to chlorobenzene hydrolysis .

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